Quinoline, 1,2,3,4-tetrahydro-2-methyl-7-nitro-2-propyl-
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Overview
Description
Quinoline, 1,2,3,4-tetrahydro-2-methyl-7-nitro-2-propyl- is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is characterized by the presence of a tetrahydroquinoline core, which is partially hydrogenated, and additional functional groups including a methyl, nitro, and propyl group. Quinoline derivatives are known for their diverse biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Quinoline, 1,2,3,4-tetrahydro-2-methyl-7-nitro-2-propyl- typically involves the hydrogenation of quinoline derivatives. The process can be carried out using heterogeneous catalysts such as palladium on carbon (Pd/C) under hydrogen gas at elevated pressures and temperatures .
Industrial Production Methods
Industrial production of this compound may involve continuous flow hydrogenation processes to ensure consistent quality and yield. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Quinoline, 1,2,3,4-tetrahydro-2-methyl-7-nitro-2-propyl- undergoes various chemical reactions including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Iron powder, hydrochloric acid.
Substitution: Halogenating agents, nitrating agents.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Aminoquinoline derivatives.
Substitution: Halogenated or nitrated quinoline derivatives.
Scientific Research Applications
Quinoline, 1,2,3,4-tetrahydro-2-methyl-7-nitro-2-propyl- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential antimicrobial and antimalarial properties.
Medicine: Explored for its potential use in the development of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Quinoline, 1,2,3,4-tetrahydro-2-methyl-7-nitro-2-propyl- involves its interaction with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial effects . Additionally, the compound can inhibit certain enzymes and disrupt cellular processes, contributing to its biological activity .
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound with a fully aromatic structure.
1,2,3,4-Tetrahydroquinoline: A partially hydrogenated derivative of quinoline.
2-Methylquinoline: A methyl-substituted quinoline derivative.
Uniqueness
Quinoline, 1,2,3,4-tetrahydro-2-methyl-7-nitro-2-propyl- is unique due to the presence of multiple functional groups that confer distinct chemical and biological properties.
Properties
Molecular Formula |
C13H18N2O2 |
---|---|
Molecular Weight |
234.29 g/mol |
IUPAC Name |
2-methyl-7-nitro-2-propyl-3,4-dihydro-1H-quinoline |
InChI |
InChI=1S/C13H18N2O2/c1-3-7-13(2)8-6-10-4-5-11(15(16)17)9-12(10)14-13/h4-5,9,14H,3,6-8H2,1-2H3 |
InChI Key |
ZROJEGNGTAOWFQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1(CCC2=C(N1)C=C(C=C2)[N+](=O)[O-])C |
Origin of Product |
United States |
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